3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile
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Overview
Description
3-(4-METHYLBENZOYL)-2-(4-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound that features a benzofuran core, a tetrahydropyrimidine ring, and multiple functional groups including nitriles, a sulfanyl group, and a benzoyl group. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzofuran core, the construction of the tetrahydropyrimidine ring, and the introduction of the various functional groups. Common synthetic methods might include:
Cyclization reactions: to form the benzofuran core.
Condensation reactions: to construct the tetrahydropyrimidine ring.
Functional group transformations: to introduce the nitrile and sulfanyl groups.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions might target the nitrile groups, converting them to amines.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted aromatic compounds, and various intermediates.
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its unique structural features and reactivity. It could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLBENZOYL)-2-(4-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-1-BENZOFURAN-5,6-DICARBONITRILE: can be compared with other benzofuran derivatives, tetrahydropyrimidine compounds, and nitrile-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which might confer unique reactivity and biological activity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases would be essential
Properties
Molecular Formula |
C28H18N4O2S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-(4-methylbenzoyl)-2-(4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C28H18N4O2S/c1-16-7-9-18(10-8-16)26(33)24-21-11-19(13-29)20(14-30)12-23(21)34-27(24)22-15-31-28(35)32-25(22)17-5-3-2-4-6-17/h2-12,15,25H,1H3,(H2,31,32,35) |
InChI Key |
HTVZIYFBGRLDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C4=CNC(=S)NC4C5=CC=CC=C5 |
Origin of Product |
United States |
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